3-Ethyl-2-methyl-1-pentene

Description

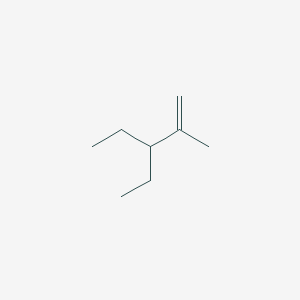

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h8H,3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHHYSWOBXEIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173481 | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-66-6 | |

| Record name | 3-Ethyl-2-methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 3-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2-methyl-1-pentene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6UML4C77M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-Ethyl-2-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2-methyl-1-pentene. Due to the limited availability of published data, this guide also outlines general experimental approaches for its synthesis and analysis based on established organic chemistry principles. The absence of specific biological data for this compound is also addressed.

Chemical Identity and Properties

This compound is an unsaturated hydrocarbon with the chemical formula C8H16.[1] Its unique structure, featuring a terminal double bond and branching, makes it a subject of interest in organic synthesis and material science.

CAS Number: 19780-66-6[1][2][3]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C8H16 | [1] |

| Molecular Weight | 112.21 g/mol | [2] |

| Density | 0.72 g/cm³ | [1] |

| Boiling Point | 109.55 °C | [1] |

| Melting Point | -112.9 °C | [1] |

| Refractive Index | 1.4124 | [1] |

| InChI | InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h8H,3,5-6H2,1-2,4H3 | [4] |

| InChIKey | HPHHYSWOBXEIRG-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCC(CC)C(=C)C | [4] |

Potential Synthetic Routes

a) Wittig Reaction:

The Wittig reaction is a powerful method for alkene synthesis from carbonyl compounds.[5][6][7][8] A potential pathway to this compound would involve the reaction of a suitable phosphonium (B103445) ylide with a ketone.

-

Proposed Protocol:

-

Ylide Preparation: A phosphonium salt, such as ethyltriphenylphosphonium bromide, would be treated with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) to generate the corresponding ylide.

-

Reaction with Ketone: The generated ylide would then be reacted with 3-pentanone. The nucleophilic attack of the ylide on the carbonyl carbon, followed by the formation and decomposition of an oxaphosphetane intermediate, would yield the desired alkene, this compound, and triphenylphosphine (B44618) oxide.

-

Work-up and Purification: The reaction mixture would be quenched, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

-

b) Grignard Reaction followed by Dehydration:

An alternative approach involves the use of a Grignard reagent to create the carbon skeleton, followed by a dehydration step to introduce the double bond.[9][10][11][12][13]

-

Proposed Protocol:

-

Grignard Reaction: Ethylmagnesium bromide could be reacted with 2-methyl-1-penten-3-one. This would result in the formation of the tertiary alcohol, 3-ethyl-2-methyl-1-penten-3-ol, after an acidic workup.

-

Dehydration: The resulting alcohol would then be subjected to acid-catalyzed dehydration (e.g., using sulfuric acid or phosphoric acid with heating) to eliminate a molecule of water and form the alkene. It is important to note that this method may lead to a mixture of isomeric alkenes, and reaction conditions would need to be optimized to favor the formation of the desired terminal alkene.

-

Purification: The product mixture would require purification, likely by fractional distillation or preparative gas chromatography, to isolate this compound.

-

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

a) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a suitable method for analyzing volatile organic compounds like alkenes.[14]

-

General Protocol:

-

Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) would be prepared.

-

GC Separation: The sample would be injected into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities or isomers.

-

MS Detection: The mass spectrometer would be operated in electron ionization (EI) mode. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 112) and a characteristic fragmentation pattern that can be used for structural elucidation.

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for unambiguous structure determination.[4][15][16][17][18]

-

Expected ¹H NMR Spectral Features: The spectrum would be expected to show signals corresponding to the vinyl protons of the terminal double bond, a multiplet for the methine proton at the chiral center, and signals for the various methyl and methylene (B1212753) groups. The chemical shifts, splitting patterns, and integration of these signals would be consistent with the structure of this compound.

-

Expected ¹³C NMR Spectral Features: The spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the two sp² hybridized carbons of the double bond and the six sp³ hybridized carbons of the alkyl groups.

Biological Activity and Toxicology

A comprehensive search of available scientific literature and toxicological databases did not yield any specific information on the biological activity, signaling pathways, metabolism, or toxicology of this compound.

For context, general information on other C8H16 isomers, such as 1-octene, indicates that they can be flammable and may cause skin and respiratory tract irritation.[19][20][21][22][23] Prolonged exposure to some isomers has been associated with central nervous system effects like dizziness and headaches.[19] However, it is crucial to emphasize that these toxicological profiles are for different molecules and cannot be directly extrapolated to this compound without specific experimental data. The toxicological properties of a molecule are highly dependent on its specific structure.

Visualized Workflow

Caption: A generalized workflow for the synthesis and analysis.

References

- 1. chembk.com [chembk.com]

- 2. 1-Pentene, 3-ethyl-2-methyl- | C8H16 | CID 140591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-ETHYL-2-METHYLPENTANE(609-26-7) 1H NMR spectrum [chemicalbook.com]

- 5. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. A stereoselective synthesis of trisubstituted alkenes. Part 1. Nickel-catalysed coupling of Grignard reagents with 5-alkyl-2,3-dihydrofurans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. A stereoselective synthesis of trisubstituted alkenes. Part 1. Nickel-catalysed coupling of Grignard reagents with 5-alkyl-2,3-dihydrofurans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

- 16. 3-ETHYL-2-PENTENE(816-79-5) 1H NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Gas detectors and respiratory protection equipments C8H16 (1-octene), CAS number 111-66-0 [en.gazfinder.com]

- 20. qchem.com.qa [qchem.com.qa]

- 21. 2-Octene | C8H16 | CID 5364448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. cis-2-Octene | C8H16 | CID 5356796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Ethyl-2-methyl-1-pentene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-ethyl-2-methyl-1-pentene, tailored for researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding of the molecule's structural characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 | m | 2H | =CH₂ |

| ~1.9 | m | 1H | -CH- |

| ~1.7 | s | 3H | =C-CH₃ |

| ~1.4 | m | 4H | -CH₂-CH₃ |

| ~0.9 | t | 6H | -CH₂-CH₃ |

Note: Predicted values based on typical chemical shift ranges. For recorded spectrum, refer to SpectraBase.[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type |

| 152.4 | C1 (=CH₂) |

| 107.5 | C2 (=C<) |

| 50.1 | C3 (-CH-) |

| 26.0 | C4 (-CH₂-) |

| 12.0 | C5 (-CH₃) |

| 21.3 | C2-CH₃ |

| 26.0 | C3-CH₂- |

| 12.0 | C3-CH₂-CH₃ |

Source: P.A. Couperus, A.D. Clague, J.P. Van Dongen, Org. Magn. Resonance 8, 426 (1976).[2]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch |

| 2965, 2875 | Strong | C-H stretch (sp³) |

| 1645 | Medium | C=C stretch |

| 1460 | Medium | C-H bend (CH₂, CH₃) |

| 885 | Strong | =C-H bend (out-of-plane) |

Source: NIST/EPA Gas-Phase Infrared Database.[3]

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 15 | [M]⁺ (Molecular Ion) |

| 97 | 20 | [M - CH₃]⁺ |

| 83 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 69 | 45 | [M - C₃H₇]⁺ |

| 55 | 85 | [C₄H₇]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Source: NIST Mass Spectrometry Data Center.[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a Bruker Tensor 27 FT-IR.[1][5] For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a neat liquid sample, a thin film is prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the spectrometer. Alternatively, for a gas-phase spectrum, the sample is introduced into a gas cell. The spectrum is recorded using an FTIR spectrometer.[5]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The volatile sample is injected into the GC, where it is separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

Mandatory Visualization

Spectroscopic Analysis Workflow

Mass Spectrometry Fragmentation of this compound

References

- 1. 1-Pentene, 3-ethyl-2-methyl- | C8H16 | CID 140591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-Pentene, 3-ethyl-2-methyl- [webbook.nist.gov]

- 4. 1-Pentene, 3-ethyl-2-methyl- [webbook.nist.gov]

- 5. 3-Ethyl-2-methyl-2-pentene | C8H16 | CID 140592 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name and structure of 3-Ethyl-2-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Ethyl-2-methyl-1-pentene, including its chemical structure, properties, proposed synthesis protocols, and logical frameworks for its identification and preparation.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3] This name is derived from its molecular structure following a systematic set of rules. The structure is an alkene with the molecular formula C₈H₁₆.[1][4][5]

The naming logic is based on identifying the longest carbon chain containing the double bond, which is a pentene chain. The chain is numbered starting from the end closest to the double bond, placing the double bond at the first carbon (1-pentene). An ethyl group is located on the third carbon, and a methyl group is on the second carbon.

Caption: Logical workflow for determining the IUPAC name of this compound.

Physical and Spectroscopic Data

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 19780-66-6 | [1][2][4] |

| Molecular Formula | C₈H₁₆ | [4][5] |

| Molecular Weight | 112.21 g/mol | [1][4][5] |

| Boiling Point | 109.55 °C | [4] |

| Melting Point | -112.9 °C | [4] |

| Density | 0.72 g/cm³ | [4] |

| Refractive Index | 1.4124 | [4] |

| ¹H NMR Spectroscopy | Data available in spectral databases. | [1][6] |

| ¹³C NMR Spectroscopy | Data available in spectral databases. | [1][7] |

| FTIR Spectroscopy | Data available in spectral databases. | [1] |

| Mass Spectrometry | Data available in spectral databases. | [2] |

Proposed Experimental Protocols for Synthesis

Step 1: Synthesis of 3-Ethyl-2-methylpentan-2-ol via Grignard Reaction

This step involves the reaction of a ketone, 2-methyl-3-pentanone (B165389), with a Grignard reagent, methylmagnesium bromide, to produce the tertiary alcohol precursor.

Materials and Reagents:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2-Methyl-3-pentanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

-

Stirring apparatus

Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small volume of anhydrous diethyl ether. A solution of bromomethane in anhydrous diethyl ether is added dropwise from the funnel. The reaction is initiated, which may require gentle warming. Once initiated, the remaining bromomethane solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed until most of the magnesium has reacted.

-

Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-methyl-3-pentanone in anhydrous diethyl ether is then added dropwise with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-Ethyl-2-methylpentan-2-ol. The product can be further purified by distillation.

Step 2: Dehydration of 3-Ethyl-2-methylpentan-2-ol

The tertiary alcohol is dehydrated using a strong acid catalyst to form the target alkene, this compound. Note that this reaction may also produce the isomeric, more substituted alkene (3-ethyl-2-methyl-2-pentene) as a byproduct, in accordance with Zaitsev's rule.

Materials and Reagents:

-

3-Ethyl-2-methylpentan-2-ol (from Step 1)

-

Concentrated phosphoric acid (85%) or sulfuric acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Distillation apparatus

Protocol:

-

Reaction Setup: In a round-bottom flask, place the 3-Ethyl-2-methylpentan-2-ol and add a catalytic amount of concentrated phosphoric acid (or sulfuric acid) and a few boiling chips.

-

Distillation: The flask is fitted with a distillation apparatus. The mixture is heated gently. The alkene product, being more volatile than the starting alcohol, will distill as it is formed. The temperature of the distillate should be monitored and kept below the boiling point of the alcohol to ensure selective distillation of the alkene.

-

Work-up: The collected distillate is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize any residual acid. It is then washed with water.

-

Drying and Purification: The organic layer is separated and dried over anhydrous calcium chloride. The final product, this compound, can be purified by a final fractional distillation.

References

An In-depth Technical Guide on 3-Ethyl-2-methyl-1-pentene: Molecular Properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential molecular information for 3-Ethyl-2-methyl-1-pentene, a chemical compound relevant in various research and development applications.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, chemical synthesis, and computational modeling.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1][2][3][4][5] |

| Molecular Weight | 112.21 g/mol | [1][5] |

| Alternate Molecular Weight | 112.216 g/mol | [2] |

| CAS Number | 19780-66-6 | [1][2][4][5] |

Experimental Protocols

The molecular weight and formula of this compound are typically determined through established analytical techniques such as mass spectrometry and elemental analysis. These methods provide precise measurements of the mass-to-charge ratio and the elemental composition of the molecule, respectively. The data presented in this guide is based on computational and established database records.

Logical Relationships of Molecular Properties

The following diagram illustrates the hierarchical relationship between the chemical compound and its fundamental molecular identifiers and properties.

Caption: Molecular properties of this compound.

References

Theoretical Stability of 3-Ethyl-2-methyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical stability of the alkene 3-Ethyl-2-methyl-1-pentene. The document outlines the fundamental principles governing alkene stability, presents available thermochemical data, and details a robust computational methodology for its theoretical determination. This guide is intended to be a valuable resource for researchers in the fields of chemistry, pharmacology, and materials science.

Introduction to Alkene Stability

The stability of an alkene is inversely related to its potential energy; a more stable molecule possesses a lower potential energy.[1] The thermodynamic stability of alkenes is primarily influenced by two key factors: the degree of substitution of the double bond and the steric strain around it. Generally, increasing the number of alkyl substituents on the sp2-hybridized carbons of the double bond enhances stability.[2] This stabilizing effect is attributed to hyperconjugation, an interaction between the filled C-H σ-orbitals of the alkyl groups and the empty π*-antibonding orbital of the double bond.[3]

Alkene stability follows a general trend:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted [2]

Furthermore, for disubstituted alkenes, the trans isomer is typically more stable than the cis isomer due to reduced steric hindrance between the alkyl groups.[3][4][5]

This compound is a trisubstituted alkene, which suggests a relatively high degree of stability compared to less substituted isomers. However, the specific arrangement of the ethyl and methyl groups introduces steric considerations that must be carefully evaluated.

Thermochemical Data for this compound

Experimental thermochemical data provides a crucial benchmark for theoretical calculations. The National Institute of Standards and Technology (NIST) provides the following data for this compound.

| Parameter | Value | Units | Method | Reference |

| Enthalpy of Combustion of Liquid (ΔcH°liquid) | -5296.99 ± 0.75 | kJ/mol | Ccb | Rockenfeller and Rossini, 1961[6][7] |

| Enthalpy of Formation of Liquid (ΔfH°liquid) | -137.7 | kJ/mol | Derived from Heat of Combustion | Rockenfeller and Rossini, 1961[6][7][8] |

Theoretical Calculation of Alkene Stability: A Detailed Protocol

High-level ab initio molecular orbital calculations are powerful tools for determining the thermochemical properties of molecules, including their enthalpy of formation, which is a direct measure of their stability. The Gaussian-3 (G3) theory, and its variant G3B3, are composite methods that provide highly accurate energies.[9]

The G3B3 method involves a series of calculations to approximate the energy of a molecule at a high level of theory. The general workflow is as follows:

-

Geometry Optimization and Frequency Calculation: The molecular geometry is first optimized at the B3LYP/6-31G(d) level of theory. A frequency calculation is then performed at the same level to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are then performed on the optimized geometry using progressively larger basis sets and higher levels of theory. These typically include:

-

QCISD(T,FC)/6-31G(d)

-

MP4(FC)/6-31+G(d)

-

MP4(FC)/6-31G(2df,p)

-

MP2(Full)/G3large

-

-

Energy Correction: The final G3B3 energy is obtained by combining the energies from the different levels of theory and adding empirical corrections for spin-orbit coupling and other higher-level effects.

The following diagram illustrates the logical workflow for the theoretical calculation of alkene stability.

Analysis of this compound Stability

As a trisubstituted alkene, this compound is expected to be more stable than monosubstituted and disubstituted isomers. The primary destabilizing factor for this molecule is steric hindrance. The ethyl group at the 3-position and the methyl group at the 2-position can lead to steric strain, which can slightly decrease its stability compared to a less hindered trisubstituted alkene.

The following diagram visualizes the steric interactions in this compound.

Conclusion

The stability of this compound is primarily determined by its trisubstituted nature, which confers a high degree of thermodynamic stability. This is partially offset by steric hindrance between the adjacent ethyl and methyl groups. The experimental enthalpy of formation of the liquid is -137.7 kJ/mol.[6][7][8] Theoretical calculations using high-accuracy composite methods like G3B3 can provide a gas-phase enthalpy of formation, which, when corrected for the enthalpy of vaporization, can be compared to the experimental liquid-phase data. Such theoretical studies are invaluable for understanding the intrinsic stability of molecules and for predicting their behavior in chemical reactions, which is of significant interest in drug development and other areas of chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. gaussian.com [gaussian.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Pentene, 3-ethyl-2-methyl- | C8H16 | CID 140591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Pentene, 3-ethyl-2-methyl- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hydrogenation of Alkenes [ursula.chem.yale.edu]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to Computational Modeling of 3-Ethyl-2-methyl-1-pentene Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction to Alkene Reactivity and Computational Modeling

Alkenes, characterized by their carbon-carbon double bond, are a cornerstone of organic chemistry, participating in a wide array of addition reactions. The electron-rich π-bond makes them susceptible to attack by electrophiles, initiating reactions that lead to the formation of more saturated compounds. Branched alkenes, such as 3-Ethyl-2-methyl-1-pentene, exhibit reactivity patterns influenced by the steric and electronic effects of their alkyl substituents.

Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. DFT allows for the calculation of the electronic structure of molecules, enabling the prediction of reaction pathways, transition states, and energetic barriers. This in-silico approach provides insights that can be difficult to obtain through experimental methods alone, accelerating research and development in fields like drug discovery and materials science.

Key Reaction Mechanisms of this compound

Acid-Catalyzed Hydration

The acid-catalyzed hydration of alkenes is a classic electrophilic addition reaction that results in the formation of an alcohol. The reaction proceeds via a carbocation intermediate, and its regioselectivity is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms.

For this compound, the protonation of the double bond will lead to the formation of a more stable tertiary carbocation. Subsequent nucleophilic attack by water and deprotonation yields the corresponding tertiary alcohol, 3-Ethyl-2-methyl-2-pentanol.

Signaling Pathway for Acid-Catalyzed Hydration

Caption: Acid-catalyzed hydration of this compound.

Oxidation with Potassium Permanganate (B83412) (KMnO₄)

The oxidation of alkenes with potassium permanganate can yield different products depending on the reaction conditions.

-

Cold, Dilute, and Basic/Neutral Conditions (Baeyer's Test): Under these mild conditions, syn-dihydroxylation occurs, where two hydroxyl groups are added to the same side of the double bond, forming a diol. For this compound, this would result in the formation of 3-Ethyl-2-methyl-1,2-pentanediol. The reaction proceeds through a cyclic manganate (B1198562) ester intermediate.

-

Hot, Acidic/Basic Conditions: Under harsher conditions, oxidative cleavage of the carbon-carbon double bond occurs. The products depend on the substitution pattern of the alkene. For a terminal alkene like this compound, the =CH₂ group is oxidized to carbon dioxide, while the other carbon of the double bond is oxidized to a ketone, in this case, 3-ethyl-2-pentanone.

Signaling Pathway for Permanganate Oxidation (Cold, Dilute)

Caption: Oxidation of this compound with cold, dilute KMnO₄.

Computational Modeling Data

The following tables summarize quantitative data from DFT studies on the reaction mechanisms of analogous branched alkenes. These values provide a reasonable estimate for the reactivity of this compound.

Table 1: Calculated Energies for the Acid-Catalyzed Hydration of Isobutene

| Parameter | Value (kcal/mol) | Computational Method |

| Gibbs Free Energy of Activation (ΔG‡) | 21.33 | DFT/B3LYP |

| Reaction Free Energy (ΔG) | -15.2 | DFT/B3LYP |

Data sourced from a computational study on isobutene hydration, a structural analog.

Table 2: Calculated Activation Energies for the Permanganate Oxidation of Substituted Alkenes

| Alkene | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Computational Method |

| Ethene | 4.5 | Becke3LYP/6-31G(d) |

| Propene | 3.8 | Becke3LYP/6-31G(d) |

| cis-2-Butene | 3.2 | Becke3LYP/6-31G(d) |

| trans-2-Butene | 3.1 | Becke3LYP/6-31G(d) |

| Isobutene | 2.8 | Becke3LYP/6-31G(d) |

Data from a DFT study on the permanganate oxidation of various alkenes. The values indicate a low activation barrier for this reaction.[1]

Experimental Protocols

Acid-Catalyzed Hydration of this compound

Objective: To synthesize 3-Ethyl-2-methyl-2-pentanol via the acid-catalyzed hydration of this compound.

Materials:

-

This compound

-

50% aqueous sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 10 mL of this compound with 20 mL of 50% aqueous sulfuric acid.

-

Attach a reflux condenser and heat the mixture gently using a heating mantle for approximately 1 hour with continuous stirring.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel. Two layers should be visible.

-

Separate the aqueous layer and extract it twice with 15 mL portions of diethyl ether.

-

Combine the organic layers and wash them with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with 20 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

The remaining liquid is the crude 3-Ethyl-2-methyl-2-pentanol. Further purification can be achieved by distillation.

Oxidation of this compound with Potassium Permanganate (Baeyer's Test)

Objective: To perform a qualitative test for the presence of a carbon-carbon double bond in this compound via oxidation with cold, dilute, alkaline potassium permanganate.

Materials:

-

This compound

-

1% aqueous potassium permanganate (KMnO₄) solution

-

10% aqueous sodium carbonate (Na₂CO₃) solution

-

Test tubes

-

Droppers

Procedure:

-

In a test tube, dissolve 2-3 drops of this compound in 2 mL of a suitable solvent (e.g., acetone (B3395972) or ethanol).

-

In a separate test tube, prepare the Baeyer's reagent by mixing 2 mL of 1% KMnO₄ solution with 2 mL of 10% Na₂CO₃ solution.

-

Add the Baeyer's reagent dropwise to the solution of the alkene while shaking the test tube.

-

Observation: A positive test for unsaturation is indicated by the rapid disappearance of the purple color of the permanganate ion and the formation of a brown precipitate of manganese dioxide (MnO₂).

Computational Workflow

The following diagram illustrates a general workflow for the computational modeling of a chemical reaction mechanism using DFT.

Computational Modeling Workflow

Caption: A typical workflow for computational reaction mechanism analysis.

This guide provides a foundational understanding of the reaction mechanisms of this compound, supported by computational data from analogous systems and detailed experimental protocols. For researchers and professionals in drug development and other scientific fields, this integrated approach of experimental and computational chemistry is crucial for advancing the understanding and application of organic reactions.

References

An In-depth Technical Guide to the Electrophilic Reactivity of 3-Ethyl-2-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-ethyl-2-methyl-1-pentene with various electrophiles. The document elucidates the underlying principles governing these reactions, including regioselectivity as predicted by Markovnikov's rule, the stability of carbocation intermediates, and the potential for carbocation rearrangements. Key electrophilic additions, such as hydrohalogenation, acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation, are discussed in detail. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the chemical behavior of this substituted alkene, facilitating its application in synthetic organic chemistry.

Introduction to Electrophilic Addition Reactions of Alkenes

Alkenes, characterized by the presence of a carbon-carbon double bond, are electron-rich molecules. The π-bond of the alkene serves as a source of electrons, making it nucleophilic and susceptible to attack by electrophiles—species that are electron-deficient. Electrophilic addition is a fundamental reaction class in organic chemistry where the π-bond is broken, and two new σ-bonds are formed to the carbons of the original double bond.[1][2]

The regioselectivity of electrophilic additions to unsymmetrical alkenes is a critical aspect of their reactivity. In 1870, Vladimir Markovnikov formulated an empirical rule stating that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon atom that has the greater number of hydrogen atoms, while the X group attaches to the carbon atom with fewer hydrogen atoms.[3][4][5] This rule is explained by the stability of the carbocation intermediate formed during the reaction. More substituted carbocations (tertiary > secondary > primary) are more stable due to inductive effects and hyperconjugation.[4][6] Therefore, the reaction proceeds through the more stable carbocation intermediate, leading to the Markovnikov product.[4][6]

However, some reactions can proceed via an anti-Markovnikov addition, where the hydrogen atom adds to the more substituted carbon of the double bond. This is typically observed in reactions that proceed through a different mechanism, such as the free-radical addition of HBr or hydroboration-oxidation.[7][8]

A key consideration in electrophilic additions that proceed via carbocation intermediates is the possibility of carbocation rearrangements.[9][10][11] If a more stable carbocation can be formed through a 1,2-hydride or 1,2-alkyl shift from an adjacent carbon, this rearrangement will often occur before the nucleophile attacks, leading to a product that is different from what would be predicted by a simple addition to the initial carbocation.[9][10][11][12]

Reactivity of this compound

This compound is a disubstituted terminal alkene. Its structure presents an interesting case for studying electrophilic additions due to the steric hindrance around the double bond and the potential for carbocation rearrangements.

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HCl, HBr, HI) to this compound is expected to follow Markovnikov's rule. The proton will add to the less substituted carbon (C1), forming a tertiary carbocation at C2. This tertiary carbocation is highly stable and is unlikely to undergo rearrangement. The subsequent attack of the halide ion will yield the corresponding 2-halo-3-ethyl-2-methylpentane as the major product.

Table 1: Predicted Products of Hydrohalogenation of this compound

| Reagent | Major Product | Minor Product (Predicted) | Regioselectivity |

| HCl | 2-Chloro-3-ethyl-2-methylpentane | 1-Chloro-3-ethyl-2-methylpentane | Markovnikov |

| HBr | 2-Bromo-3-ethyl-2-methylpentane | 1-Bromo-3-ethyl-2-methylpentane | Markovnikov |

| HI | 2-Iodo-3-ethyl-2-methylpentane | 1-Iodo-3-ethyl-2-methylpentane | Markovnikov |

Acid-Catalyzed Hydration

The addition of water in the presence of a strong acid catalyst (e.g., H₂SO₄) follows a similar mechanism to hydrohalogenation. Protonation of the double bond generates the most stable carbocation, which is then attacked by a water molecule. A subsequent deprotonation step yields the alcohol. For this compound, the expected major product is 3-ethyl-2-methyl-2-pentanol (B13601428).

Table 2: Predicted Product of Acid-Catalyzed Hydration

| Reagents | Major Product | Regioselectivity |

| H₂O, H₂SO₄ | 3-Ethyl-2-methyl-2-pentanol | Markovnikov |

Oxymercuration-Demercuration

Oxymercuration-demercuration is an alternative method for the Markovnikov hydration of alkenes that avoids carbocation rearrangements.[13][14][15] The reaction proceeds through a cyclic mercurinium ion intermediate, which is then opened by the attack of water at the more substituted carbon. The subsequent demercuration with sodium borohydride (B1222165) replaces the mercury-containing group with a hydrogen atom. For this compound, this reaction is expected to yield 3-ethyl-2-methyl-2-pentanol with high regioselectivity.

Table 3: Predicted Product of Oxymercuration-Demercuration

| Reagents | Major Product | Regioselectivity |

| 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 3-Ethyl-2-methyl-2-pentanol | Markovnikov |

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond.[8] In the first step, borane (B79455) (BH₃) adds to the alkene in a concerted, syn-addition, with the boron atom adding to the less sterically hindered carbon (C1) and the hydrogen atom adding to the more substituted carbon (C2). The subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. This reaction is expected to yield 3-ethyl-2-methyl-1-pentanol as the major product.

Table 4: Predicted Product of Hydroboration-Oxidation

| Reagents | Major Product | Regioselectivity |

| 1. BH₃·THF 2. H₂O₂, NaOH | 3-Ethyl-2-methyl-1-pentanol | Anti-Markovnikov |

Experimental Protocols

The following are generalized experimental protocols for the electrophilic addition reactions discussed. Specific quantities and reaction conditions may need to be optimized for this compound.

General Procedure for Hydrohalogenation

-

In a fume hood, dissolve this compound in a suitable inert solvent (e.g., dichloromethane (B109758) or pentane) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Bubble the desired hydrogen halide gas (HCl or HBr) through the solution or add a solution of the hydrogen halide in a non-nucleophilic solvent (e.g., acetic acid).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the product by distillation or column chromatography.

General Procedure for Acid-Catalyzed Hydration

-

To a round-bottom flask containing a magnetic stirrer, add this compound.

-

Add a mixture of water and a catalytic amount of a strong acid (e.g., 50% aqueous H₂SO₄).

-

Stir the mixture vigorously at a suitable temperature (this may require gentle heating).

-

Monitor the reaction by TLC or GC.

-

Upon completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting alcohol by distillation or column chromatography.

General Procedure for Oxymercuration-Demercuration

-

In a fume hood, dissolve this compound in a mixture of tetrahydrofuran (B95107) (THF) and water in a round-bottom flask with a magnetic stirrer.

-

Add mercury(II) acetate (B1210297) (Hg(OAc)₂) to the solution and stir at room temperature.

-

Monitor the disappearance of the alkene by TLC or GC.

-

Once the oxymercuration is complete, add an aqueous solution of sodium borohydride (NaBH₄) slowly to the reaction mixture.

-

Stir for a period to ensure complete demercuration (the formation of a grey precipitate of mercury is indicative).

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the product alcohol by distillation or column chromatography.

General Procedure for Hydroboration-Oxidation

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for a specified time to ensure complete hydroboration.

-

Slowly and carefully add an aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide, keeping the temperature cool with an ice bath.

-

Stir the mixture at room temperature or with gentle heating to complete the oxidation.

-

Separate the layers and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the product alcohol by distillation or column chromatography.

Conclusion

The electrophilic reactivity of this compound is governed by the principles of carbocation stability and steric hindrance. Reactions proceeding through a carbocation intermediate, such as hydrohalogenation and acid-catalyzed hydration, are predicted to yield Markovnikov products with the formation of a stable tertiary carbocation at the C2 position. The potential for carbocation rearrangement is low in this specific substrate. For the synthesis of the Markovnikov alcohol, oxymercuration-demercuration offers a reliable alternative that prevents rearrangements. Conversely, hydroboration-oxidation provides a regiocomplementary route to the anti-Markovnikov alcohol. This guide provides a foundational understanding of the reactivity of this compound, which is crucial for its strategic use in the synthesis of more complex molecules in research and pharmaceutical development. Further experimental studies are warranted to obtain quantitative data on product yields and regioselectivity for these reactions.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Consider the following statements: 1. The addition of HBr to 3-methyl-2-p.. [askfilo.com]

- 5. mdpi.com [mdpi.com]

- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 7. homework.study.com [homework.study.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 14. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 15. leah4sci.com [leah4sci.com]

Thermochemical Profile of 3-Ethyl-2-methyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Ethyl-2-methyl-1-pentene (CAS Registry Number: 19780-66-6).[1][2] The information is compiled from critically evaluated sources, primarily the National Institute of Standards and Technology (NIST) Chemistry WebBook and the NIST/TRC Web Thermo Tables.[1][2][3] This document is intended to be a valuable resource for professionals in research and development who require accurate thermochemical data for this compound.

Core Thermochemical Data

The following tables summarize the key thermochemical properties for this compound.

Table 1: Standard State Thermochemical Properties

| Property | Value | Units | Method | Reference |

| Enthalpy of Combustion of Liquid (ΔcH°liquid) | -5296.99 ± 0.75 | kJ/mol | Combustion Calorimetry (Ccb) | Rockenfeller and Rossini, 1961[1] |

| Enthalpy of Formation of Liquid (ΔfH°liquid) | -137.7 | kJ/mol | Derived from Heat of Combustion | Rockenfeller and Rossini, 1961[1] |

Note: The enthalpy of formation was derived from the ratio of the heat of combustion. This was a simple calculation by NIST with no Washburn corrections applied.[1]

Table 2: Temperature Dependent Thermochemical Properties

| Property | Phase | Temperature Range | Data Source |

| Enthalpy | Ideal Gas | 200 K to 1000 K | NIST/TRC Web Thermo Tables[3] |

| Enthalpy | Liquid in equilibrium with Gas | 160.24 K to 550 K | NIST/TRC Web Thermo Tables[3] |

| Entropy | Ideal Gas | 200 K to 1000 K | NIST/TRC Web Thermo Tables[3] |

| Entropy | Liquid in equilibrium with Gas | 160.24 K to 550 K | NIST/TRC Web Thermo Tables[3] |

Note: The NIST/TRC Web Thermo Tables provide critically evaluated data generated through dynamic data analysis.[3]

Experimental Protocols

The determination of thermochemical data relies on precise experimental methodologies. The primary techniques employed for obtaining the data presented in this guide are outlined below.

Combustion Calorimetry

The standard enthalpy of combustion of this compound was determined using combustion calorimetry.[1] This is a well-established technique for measuring the heat released during a combustion reaction.

Principle: A known mass of the substance is completely burned in an excess of oxygen within a sealed container called a bomb calorimeter. The heat released by the combustion reaction is absorbed by a surrounding water bath of known mass. By measuring the temperature change of the water, the heat of combustion can be calculated using the following equation:

q = m × c × ΔT

where:

-

q is the heat transferred

-

m is the mass of the water

-

c is the specific heat capacity of water (4.18 J g⁻¹ K⁻¹)[4]

-

ΔT is the change in temperature

Experimental Setup:

-

A weighed sample of the liquid is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The final temperature of the water is recorded after the combustion is complete and thermal equilibrium is reached.

To minimize heat loss to the surroundings, the calorimeter is often shielded, and a lid is used.[4][5]

The enthalpy of combustion is then calculated from the heat released and the number of moles of the substance burned.[6] From the experimentally determined enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Other Techniques

While specific experimental details for the entropy and heat capacity of this compound are not provided in the search results, these properties are typically determined using a combination of experimental and computational methods:

-

Calorimetry: Heat capacity can be measured directly by calorimetry, determining the energy required to raise the temperature of a substance by a specific amount.

-

Spectroscopy and Statistical Mechanics: Entropy is often calculated from spectroscopic data (e.g., infrared and Raman spectroscopy) combined with statistical mechanics. These methods allow for the determination of molecular vibrational frequencies and rotational constants, which are used to calculate the entropy.

-

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal properties of materials, including phase transitions, melting points, and heat capacity.[7][8][9][10][11] In DTA, the temperature difference between a sample and an inert reference is measured as they are heated or cooled at a constant rate.[8][9][10] DSC measures the amount of heat required to maintain the sample and reference at the same temperature.[7]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the enthalpy of combustion and the subsequent calculation of the enthalpy of formation for this compound.

Caption: Workflow for determining the enthalpy of formation.

Conclusion

This guide provides a summary of the currently available, critically evaluated thermochemical data for this compound. The presented data for enthalpy of combustion and formation are derived from well-established experimental techniques. For temperature-dependent properties such as entropy and enthalpy, the NIST/TRC Web Thermo Tables serve as a valuable, though potentially subscription-based, resource. The experimental protocols and workflow visualization included in this document aim to provide researchers with a comprehensive understanding of the origin and reliability of this important thermochemical data.

References

- 1. 1-Pentene, 3-ethyl-2-methyl- [webbook.nist.gov]

- 2. 1-Pentene, 3-ethyl-2-methyl- [webbook.nist.gov]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. savemyexams.com [savemyexams.com]

- 5. online-learning-college.com [online-learning-college.com]

- 6. youtube.com [youtube.com]

- 7. azom.com [azom.com]

- 8. Differential thermal analysis - Wikipedia [en.wikipedia.org]

- 9. Differential Thermal Analysis (DTA) - Prime Process Safety Center [primeprocesssafety.com]

- 10. setaramsolutions.com [setaramsolutions.com]

- 11. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

An In-depth Technical Guide on the Potential Degradation Pathways of 3-Ethyl-2-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-methyl-1-pentene is a branched, unsaturated hydrocarbon that may be present in various environmental matrices and can be relevant in the context of atmospheric chemistry and drug development, where understanding the metabolic fate of structurally similar moieties is crucial. This technical guide provides a comprehensive overview of the potential atmospheric degradation pathways of this compound, focusing on three primary gas-phase oxidation processes: ozonolysis, hydroxyl radical (OH) oxidation, and nitrate (B79036) radical (NO₃) oxidation. This document summarizes key kinetic data, predicts reaction products based on established mechanisms for structurally similar alkenes, and provides detailed experimental protocols for studying these degradation pathways in atmospheric simulation chambers.

Predicted Degradation Pathways

The atmospheric degradation of this compound is expected to be initiated by the attack of common atmospheric oxidants on the electron-rich carbon-carbon double bond. The primary degradation pathways are outlined below.

Ozonolysis

The reaction with ozone (O₃) is a significant degradation pathway for alkenes in the atmosphere. The ozonolysis of this compound is predicted to proceed via the Criegee mechanism, leading to the cleavage of the double bond and the formation of carbonyl compounds and a Criegee intermediate.

The initial reaction involves the addition of ozone to the double bond to form an unstable primary ozonide, which rapidly decomposes into a carbonyl compound and a Criegee intermediate. For this compound, this will result in the formation of formaldehyde (B43269) and a C7 Criegee intermediate. The Criegee intermediate is highly energetic and can undergo further reactions, including decomposition or reaction with other atmospheric species like water vapor. The primary carbonyl products expected from the ozonolysis of this compound are formaldehyde and 3-ethyl-2-pentanone .

Hydroxyl Radical (OH) Oxidation

The hydroxyl radical is a highly reactive oxidant in the troposphere and its reaction with alkenes is typically very fast. The reaction of OH with this compound is expected to proceed primarily through the addition of the OH radical to the double bond, forming a substituted alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).

The addition of the OH radical can occur at either carbon of the double bond. Addition to the terminal carbon (C1) is generally favored for terminal alkenes, leading to a more stable secondary radical on C2. This peroxy radical can then undergo further reactions, for example, with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂), or with hydroperoxy radicals (HO₂). The alkoxy radical can then decompose or isomerize, leading to a variety of oxygenated products, including 3-ethyl-2-pentanone and formaldehyde , as well as other smaller aldehydes and ketones.

Nitrate Radical (NO₃) Oxidation

During nighttime, in the absence of sunlight, the nitrate radical (NO₃) can be a significant oxidant for alkenes. The reaction of NO₃ with this compound is expected to proceed via the addition of the radical to the double bond, forming a nitrooxyalkyl radical. This radical then reacts with O₂ to form a nitrooxyperoxy radical.

Similar to the OH reaction, the initial addition of NO₃ can occur at either carbon of the double bond. The resulting peroxy radical can then react with other species. In the presence of NO, it can form a nitrooxyalkoxy radical, which can then decompose. A likely product from this pathway is the formation of organic nitrates, along with carbonyl compounds such as 3-ethyl-2-pentanone and formaldehyde .

Quantitative Data

Due to the lack of direct experimental data for this compound, the following tables provide estimated rate constants and product yields based on data for structurally similar alkenes, primarily terminal and 2-methyl substituted 1-alkenes. These values should be used as estimations for modeling and experimental design purposes.

Table 1: Estimated Reaction Rate Constants at 298 K

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference Compound(s) for Estimation |

| Ozonolysis | ~1.3 x 10⁻¹⁷ | 2-methyl-1-pentene |

| OH Radical Oxidation | ~5.0 x 10⁻¹¹ | Estimated based on reactivity of similar C8 alkenes |

| NO₃ Radical Oxidation | ~5.0 x 10⁻¹³ | 2-methyl-1-pentene, 2-methyl-1-hexene |

Table 2: Predicted Product Yields

| Degradation Pathway | Primary Products | Estimated Molar Yield (%) | Basis for Estimation |

| Ozonolysis | Formaldehyde | ~90 | Ozonolysis of 2-methylpropene |

| 3-Ethyl-2-pentanone | ~90 | Ozonolysis of 2-methylpropene | |

| OH Radical Oxidation | Formaldehyde | 80 - 90 | OH reaction with methyl methacrylate |

| 3-Ethyl-2-pentanone | 80 - 90 | OH reaction with methyl methacrylate | |

| Organic Nitrates | < 10 | General for alkenes of this size | |

| NO₃ Radical Oxidation | Organic Nitrates | 40 - 70 | NO₃ reaction with isoprene (B109036) and β-pinene |

| 3-Ethyl-2-pentanone | 20 - 40 | Product studies of NO₃ with other alkenes | |

| Formaldehyde | 20 - 40 | Product studies of NO₃ with other alkenes |

Experimental Protocols

The following are detailed methodologies for studying the gas-phase degradation of this compound in an atmospheric simulation chamber.

General Experimental Workflow

Ozonolysis Experimental Protocol

Objective: To determine the rate constant and identify and quantify the products of the gas-phase reaction of this compound with ozone.

Materials and Instrumentation:

-

Atmospheric simulation chamber (e.g., Teflon bag or stainless steel vessel)

-

Ozone generator

-

Fourier Transform Infrared (FTIR) spectrometer with a long-path gas cell

-

Proton-Transfer-Reaction Mass Spectrometer (PTR-MS) or Gas Chromatography-Flame Ionization Detector (GC-FID) for organic compound detection

-

Zero air generator

-

Syringes for liquid injection

-

Data acquisition system

Procedure:

-

Chamber Preparation: The chamber is first flushed with zero air for several hours to ensure background concentrations of reactive species are negligible. The chamber is then filled with purified air to atmospheric pressure. Relative humidity can be adjusted by adding a known amount of Milli-Q water.

-

Reactant Injection: A known concentration of this compound (typically in the ppb range) is introduced into the chamber by injecting a known volume of the liquid compound into a heated inlet through which a flow of zero air carries it into the chamber. The concentration is monitored using FTIR and/or GC-FID until it is stable.

-

Reaction Initiation: Ozone is generated by flowing pure O₂ through the ozone generator and is introduced into the chamber. The concentration of O₃ is monitored by its characteristic absorption in the infrared or by a separate UV absorption monitor.

-

Monitoring the Reaction: The decay of this compound and the formation of products are monitored in real-time using FTIR spectroscopy and PTR-MS. The FTIR provides quantitative data for the alkene, ozone, and major carbonyl products. The PTR-MS provides high-time-resolution data for a wide range of volatile organic compounds.

-

Data Analysis: The rate constant for the ozonolysis reaction is determined by plotting the natural logarithm of the alkene concentration versus time. The slope of this plot, divided by the ozone concentration, gives the second-order rate constant. Product yields are determined by plotting the concentration of a product against the amount of alkene reacted.

Hydroxyl Radical (OH) Oxidation Experimental Protocol

Objective: To determine the rate constant and identify and quantify the products of the gas-phase reaction of this compound with OH radicals.

Materials and Instrumentation:

-

Same as for ozonolysis, with the addition of:

-

UV lamps (for photolysis of OH precursor)

-

A source of OH radicals (e.g., methyl nitrite (B80452) (CH₃ONO) or hydrogen peroxide (H₂O₂))

-

A source of nitric oxide (NO)

Procedure:

-

Chamber Preparation: The chamber is prepared as described for the ozonolysis experiment.

-

Reactant Injection: this compound and the OH precursor (e.g., CH₃ONO) are introduced into the chamber at known concentrations. NO is also added to the chamber to control the peroxy radical chemistry.

-

Reaction Initiation: The reaction is initiated by turning on the UV lamps, which photolyze the OH precursor to generate OH radicals.

-

Monitoring the Reaction: The decay of the alkene and the formation of products are monitored using FTIR, PTR-MS, and/or GC-FID.

-

Data Analysis: The rate constant is typically determined using a relative rate method. A reference compound with a well-known OH rate constant is added to the chamber along with the target alkene. The relative decay rates of the two compounds are used to calculate the rate constant for the target alkene. Product yields are determined as described for the ozonolysis experiment.

Nitrate Radical (NO₃) Oxidation Experimental Protocol

Objective: To determine the rate constant and identify and quantify the products of the gas-phase reaction of this compound with NO₃ radicals.

Materials and Instrumentation:

-

Same as for ozonolysis, with the addition of:

-

A source of NO₃ radicals (typically by the reaction of NO₂ with O₃, or thermal decomposition of N₂O₅)

-

A source of nitrogen dioxide (NO₂)

Procedure:

-

Chamber Preparation: The chamber is prepared and filled with purified air.

-

Reactant Injection: this compound is introduced into the chamber.

-

Reaction Initiation: The reaction is initiated in the dark by adding O₃ and NO₂ to the chamber, which react to form NO₃ and N₂O₅ in equilibrium.

-

Monitoring the Reaction: The decay of the alkene and the formation of products, particularly organic nitrates, are monitored using techniques such as FTIR and chemical ionization mass spectrometry (CIMS).

-

Data Analysis: The rate constant is determined by monitoring the decay of the alkene as a function of the NO₃ concentration, which can be measured directly or calculated from the concentrations of NO₂ and O₃ and the equilibrium constant. Product yields are determined from the concentration of products formed relative to the concentration of alkene reacted.

Conclusion

The atmospheric degradation of this compound is expected to be rapid, driven by its reactions with ozone, hydroxyl radicals, and nitrate radicals. The primary degradation products are predicted to be smaller carbonyl compounds, such as formaldehyde and 3-ethyl-2-pentanone, as well as organic nitrates from the NO₃ radical-initiated pathway. The provided experimental protocols offer a robust framework for obtaining precise kinetic and mechanistic data for this compound, which is essential for accurate atmospheric modeling and for understanding the potential environmental and biological impacts of this and structurally related molecules. Further experimental studies are warranted to validate these predictions and to fully elucidate the complex degradation chemistry of this compound.

Spectral Data and Experimental Protocols for 3-Ethyl-2-methyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a centralized resource for the spectral data of 3-Ethyl-2-methyl-1-pentene (CAS RN: 19780-66-6). The information herein is compiled from various spectral databases and is intended to support research and development activities. This document presents quantitative spectral data in organized tables, details generalized experimental protocols for data acquisition, and includes a workflow for spectral database lookup.

Compound Information

-

IUPAC Name: this compound

-

Synonyms: 2-Methyl-3-ethyl-1-pentene, 3-Ethyl-2-methylpent-1-ene

-

Molecular Formula: C₈H₁₆[8]

-

Molecular Weight: 112.21 g/mol [8]

-

Chemical Structure:

Spectral Data

The following sections provide key spectral data for this compound, facilitating its identification and characterization.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The data presented is sourced from the NIST Mass Spectrometry Data Center.

| m/z | Intensity (Relative) |

| 41 | 100.0 |

| 56 | 90.9 |

| 83 | 85.8 |

| 55 | 80.7 |

| 69 | 55.6 |

| 112 | 25.2 |

| 57 | 20.2 |

| 43 | 15.1 |

| 70 | 15.1 |

| 84 | 10.1 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm |

| 15.0 |

| 20.0 |

| 25.0 |

| 30.0 |

| 40.0 |

| 110.0 |

| 145.0 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum details the proton environments in this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration |

| 0.85 | Triplet | 6H |

| 1.25 | Multiplet | 2H |

| 1.70 | Singlet | 3H |

| 1.95 | Multiplet | 1H |

| 4.65 | Singlet | 2H |

Infrared (IR) Spectroscopy

The vapor phase IR spectrum highlights the characteristic vibrational frequencies of the functional groups present in the molecule. Data is from the NIST/EPA Gas-Phase Infrared Database.

| Wavenumber (cm⁻¹) |

| 2965 |

| 2935 |

| 2875 |

| 1645 |

| 1460 |

| 1375 |

| 890 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The neat liquid sample of this compound is diluted in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5ms). The temperature of the GC oven is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the liquid this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming.

-

Data Acquisition:

-

¹H NMR: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The process is repeated for a number of scans to improve the signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is often used to simplify the spectrum and improve sensitivity through the Nuclear Overhauser Effect (NOE).

-

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A drop of the neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin liquid film.

-

Background Spectrum: A background spectrum of the empty salt plates (or the ambient atmosphere for vapor phase) is recorded.

-

Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the IR spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each wavelength.

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum. For vapor phase spectroscopy, the sample is introduced into a gas cell placed in the path of the IR beam.

Visualization of Spectral Database Lookup Workflow

The following diagram illustrates a typical workflow for retrieving spectral data for a chemical compound from online databases.

Caption: Workflow for spectral database lookup of a chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS RN 19780-66-6 | Fisher Scientific [fishersci.ca]

- 4. This compound | 19780-66-6 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 19780-66-6 [thegoodscentscompany.com]

- 7. This compound, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. 1-Pentene, 3-ethyl-2-methyl- | C8H16 | CID 140591 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of 3-Ethyl-2-methyl-1-pentene from Hindered Ketones

Introduction

The synthesis of sterically hindered alkenes, such as the tetrasubstituted 3-Ethyl-2-methyl-1-pentene, presents unique challenges in organic chemistry. The steric bulk around the reactive centers can impede the approach of reagents, often leading to low yields or alternative reaction pathways.[1][2] This document outlines two primary protocols for the synthesis of this compound from hindered ketone precursors, targeting researchers and professionals in drug development and chemical synthesis. The methods discussed are the Grignard reaction followed by alcohol dehydration and the Wittig olefination.

Challenges in Synthesizing Hindered Alkenes

Steric hindrance in the ketone substrate can significantly impact the efficiency of standard olefination reactions. For instance, in the Wittig reaction, bulky ketones may react slowly and result in poor yields, particularly with stabilized ylides.[1][3] Similarly, nucleophilic addition reactions like the Grignard reaction can be hampered, potentially favoring side reactions such as enolization or reduction.[2] Therefore, the choice of synthetic route and optimization of reaction conditions are critical for successfully synthesizing molecules like this compound.

Comparison of Synthetic Routes

Two viable pathways for the synthesis of this compound are presented:

-

Grignard Reaction Followed by Dehydration: This two-step sequence involves the addition of a Grignard reagent to a ketone to form a tertiary alcohol, which is subsequently dehydrated to yield the alkene.[4] This method is robust and often effective for creating highly substituted alkenes from accessible carbonyl compounds.[4]

-

Wittig Reaction: This reaction directly converts a ketone to an alkene using a phosphonium (B103445) ylide (Wittig reagent).[5] While it is a powerful and widely used method for C=C bond formation, its effectiveness can be limited with sterically hindered ketones.[1][3] However, using a highly reactive, unstabilized ylide can often overcome this limitation.[1]

The choice between these methods will depend on substrate availability, desired yield, and scalability. The Grignard approach may offer a more reliable route if the corresponding ketone for the Wittig reaction is excessively hindered or difficult to synthesize.

Physicochemical and Spectroscopic Data

The target compound, this compound, has the following properties.

| Property | Value | Reference |

| CAS Number | 19780-66-6 | [6][7] |

| Molecular Formula | C₈H₁₆ | [6][7] |

| Molecular Weight | 112.21 g/mol | [6][7] |

| IUPAC Name | 3-Ethyl-2-methylpent-1-ene | [7] |

Table 1: Physical Properties of this compound.

| ¹³C NMR Chemical Shift (ppm) | Assignment |

| 151.7 | C1 (C=CH₂) |

| 108.4 | C2 (C=CH₂) |

| 50.1 | C3 |

| 25.0 | C4 |

| 21.0 | C2-CH₃ |

| 12.3 | C5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound. Data reported in CDCl₃ with TMS as the standard.[8]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction and Dehydration